- Synthesis and resolution of substituted pipecolic acids, European Polymer Journal, 1983, 19(10-11), 1055-65

Cas no 934-60-1 (6-Methylpicolinic acid)

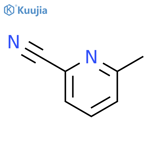

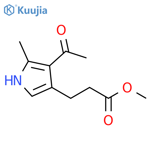

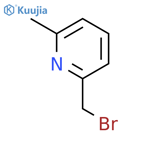

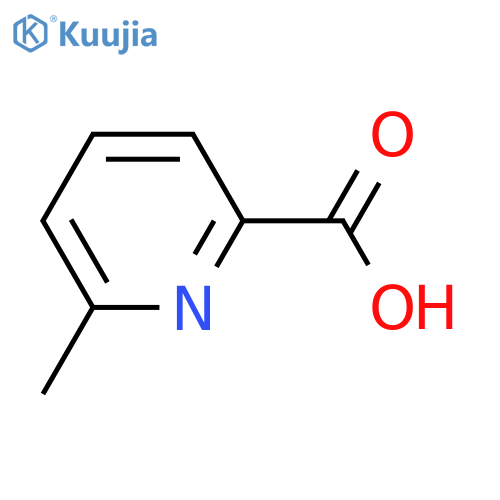

6-Methylpicolinic acid structure

Produktname:6-Methylpicolinic acid

6-Methylpicolinic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 6-Methyl-2-pyridinecarboxylic acid

- 6-Methylpyridine-2-carboxylic acid

- 2-Pyridinecarboxylic acid, 6-methyl-

- 6-methyl-2-picolinic acid

- 6-Methylpicolinic acid

- 2-Carboxy-6-methylpyridine

- NSC 109143

- NSC 26023

- 2-Picoline-6-carboxylic acid

- 6-methyl-2-picolinicacid

- Picolinic acid, 6-methyl-

- 6-methyl-picolinic acid

- 6-methyl picolinic acid

- LTUUGSGSUZRPRV-UHFFFAOYSA-N

- KB675Y352L

- 6-Methyl-pyridine-2-carboxylic acid

- 2-METHYL-6-PYRIDINECARBOXYLIC ACID

- 6-Methyl-2-pyridinecarboxylicacid

- NSC

- 6-Methyl-2-pyridinecarboxylic acid (ACI)

- Picolinic acid, 6-methyl- (6CI, 7CI, 8CI)

- 6-Methyl-3-picolinic acid

- FG-0452

- GEO-01924

- DTXCID40161907

- EN300-28863

- MFCD00023481

- SCHEMBL118409

- Q27282160

- W-100242

- AO-801/41077373

- AKOS005255224

- 934-60-1

- AC-7509

- DTXSID20239416

- 6-methyl-2-pyridylcarboxylic acid

- 2-Carboxylic Acid-6-Methyl Pyridine

- CS-W002139

- LTUUGSGSUZRPRV-UHFFFAOYSA-

- pyridine, 2-carboxy-6-methyl-

- BBL023748

- M0873

- EINECS 213-287-4

- CHEMBL1650458

- CL0233

- UNII-KB675Y352L

- AB01368

- NSC-26023

- NSC26023

- HY-W002139

- STL362881

- DB-307154

- 6-Methylpicolinic acid;6-Methyl-2-picolinic acid

- SY004175

- 6 -methyl-2-pyridylcarboxylic acid

- NS00039560

- Z278017928

-

- MDL: MFCD00023481

- Inchi: 1S/C7H7NO2/c1-5-3-2-4-6(8-5)7(9)10/h2-4H,1H3,(H,9,10)

- InChI-Schlüssel: LTUUGSGSUZRPRV-UHFFFAOYSA-N

- Lächelt: O=C(C1C=CC=C(C)N=1)O

Berechnete Eigenschaften

- Genaue Masse: 137.04800

- Monoisotopenmasse: 137.047678

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 1

- Komplexität: 136

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: nichts

- Topologische Polaroberfläche: 50.2

- Oberflächenladung: 0

- XLogP3: 1.1

Experimentelle Eigenschaften

- Farbe/Form: White to Yellow Solid

- Dichte: 1.23

- Schmelzpunkt: 127.0 to 132.0 deg-C

- Siedepunkt: 100 °C/4.5 mmHg(lit.)

- Flammpunkt: 100℃/4.5mm

- Brechungsindex: 1.561

- PSA: 50.19000

- LogP: 1.08820

- Löslichkeit: Nicht bestimmt

6-Methylpicolinic acid Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315,H319,H335

- Warnhinweis: P261,P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S36/37/39-S36

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R36/37/38

- Gefahrenklasse:IRRITANT

- Lagerzustand:Store at room temperature

6-Methylpicolinic acid Zolldaten

- HS-CODE:2933399090

- Zolldaten:

China Zollkodex:

2933399090Übersicht:

299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

6-Methylpicolinic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28863-0.5g |

6-methylpyridine-2-carboxylic acid |

934-60-1 | 95% | 0.5g |

$21.0 | 2023-09-06 | |

| Enamine | EN300-28863-10.0g |

6-methylpyridine-2-carboxylic acid |

934-60-1 | 95% | 10g |

$72.0 | 2023-05-03 | |

| Enamine | EN300-28863-100.0g |

6-methylpyridine-2-carboxylic acid |

934-60-1 | 95% | 100g |

$462.0 | 2023-05-03 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0873-25G |

6-Methylpyridine-2-carboxylic Acid |

934-60-1 | >98.0%(T)(HPLC) | 25g |

¥1285.00 | 2024-04-15 | |

| Chemenu | CM173681-500g |

6-Methyl-2-pyridinecarboxylic acid |

934-60-1 | 98% | 500g |

$795 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046976-100g |

6-Methylpicolinic acid |

934-60-1 | 98% | 100g |

¥890.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62770-25g |

6-Methyl-2-pyridinecarboxylic acid |

934-60-1 | 25g |

¥376.0 | 2021-09-04 | ||

| eNovation Chemicals LLC | D402486-500g |

2-Picoline-6-carboxylic acid |

934-60-1 | 97% | 500g |

$2700 | 2024-06-05 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032689-5g |

6-Methylpicolinic acid |

934-60-1 | 98% | 5g |

¥89 | 2024-05-20 | |

| TRC | M337943-500mg |

6-Methyl-2-pyridinecarboxylic Acid |

934-60-1 | 500mg |

$ 65.00 | 2022-06-03 |

6-Methylpicolinic acid Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- Active oxygen-inhibiting compositions containing picolinic acid compounds, electrolytes and other substances for organ preservation, Japan, , ,

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Reaktionsbedingungen

Referenz

- Syntheses of some amide and ester derivatives of 6-methyl-2-pyridinecarboxylic acid of expected activity on circulatory system, Acta Poloniae Pharmaceutica, 1996, 53(2), 133-135

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C

2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C

2.2 Reagents: Sodium chloride Solvents: Water ; 2 min

3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

4.1 300 - 900 °C

2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C

2.2 Reagents: Sodium chloride Solvents: Water ; 2 min

3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

4.1 300 - 900 °C

Referenz

Synthesis and pyrolysis of two novel pyrrole ester flavor precursors

,

Journal of Heterocyclic Chemistry,

2022,

59(8),

1397-1406

Synthetic Routes 9

Reaktionsbedingungen

1.1 300 - 900 °C

Referenz

Synthesis and pyrolysis of two novel pyrrole ester flavor precursors

,

Journal of Heterocyclic Chemistry,

2022,

59(8),

1397-1406

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; rt

Referenz

- Connecting Terminal Carboxylate Groups in Nine-Coordinate Lanthanide Podates: Consequences on the Thermodynamic, Structural, Electronic, and Photophysical Properties, Inorganic Chemistry, 2003, 42(15), 4680-4695

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol , Water ; 12 h, 50 °C

Referenz

- Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene, Bioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 80 °C

Referenz

- Preparation of compounds for transforming growth factor receptor antagonists, China, , ,

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Ammonium chloride Solvents: Water ; 10 min, 50 °C

Referenz

- Production of pyridine synthons by biotransformations of benzene precursors and their cyclization with nitrogen nucleophiles, Biocatalysis and Biotransformation, 1995, 12(4), 241-54

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; rt → reflux; 25 min, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Referenz

- A long-range chiral relay via tertiary amide group in asymmetric catalysis: new amino acid-derived N,P-ligands for copper-catalysed conjugate addition, Chemical Communications (Cambridge, 2003, (15), 1948-1949

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Oxygen Solvents: Water ; 54 h, pH 7, 30 °C

1.2 Reagents: Methanol

1.2 Reagents: Methanol

Referenz

- Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane, Applied Microbiology and Biotechnology, 2010, 86(4), 1165-1170

Synthetic Routes 19

Synthetic Routes 20

Reaktionsbedingungen

Referenz

- Use of indazole compound for treating psoriasis, World Intellectual Property Organization, , ,

Synthetic Routes 21

Synthetic Routes 22

Reaktionsbedingungen

Referenz

- Preparation of heterocyclic carboxylic acids or ketones by oxidation of heterocyclic compounds, Japan, , ,

Synthetic Routes 23

Reaktionsbedingungen

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

2.1 300 - 900 °C

1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

2.1 300 - 900 °C

Referenz

Synthesis and pyrolysis of two novel pyrrole ester flavor precursors

,

Journal of Heterocyclic Chemistry,

2022,

59(8),

1397-1406

Synthetic Routes 24

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 2 min

2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

3.1 300 - 900 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 2 min

2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

3.1 300 - 900 °C

Referenz

Synthesis and pyrolysis of two novel pyrrole ester flavor precursors

,

Journal of Heterocyclic Chemistry,

2022,

59(8),

1397-1406

Synthetic Routes 25

Reaktionsbedingungen

1.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C

3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C

3.2 Reagents: Sodium chloride Solvents: Water ; 2 min

4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

5.1 300 - 900 °C

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C

3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C

3.2 Reagents: Sodium chloride Solvents: Water ; 2 min

4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

5.1 300 - 900 °C

Referenz

Synthesis and pyrolysis of two novel pyrrole ester flavor precursors

,

Journal of Heterocyclic Chemistry,

2022,

59(8),

1397-1406

Synthetic Routes 26

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Solvents: Water ; 24 h, rt

2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C

4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C

4.2 Reagents: Sodium chloride Solvents: Water ; 2 min

5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

6.1 300 - 900 °C

2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C

4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C

4.2 Reagents: Sodium chloride Solvents: Water ; 2 min

5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

6.1 300 - 900 °C

Referenz

Synthesis and pyrolysis of two novel pyrrole ester flavor precursors

,

Journal of Heterocyclic Chemistry,

2022,

59(8),

1397-1406

Synthetic Routes 27

Reaktionsbedingungen

1.1 300 - 900 °C

2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

3.1 300 - 900 °C

2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

3.1 300 - 900 °C

Referenz

Synthesis and pyrolysis of two novel pyrrole ester flavor precursors

,

Journal of Heterocyclic Chemistry,

2022,

59(8),

1397-1406

Synthetic Routes 28

Reaktionsbedingungen

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

2.1 300 - 900 °C

3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

4.1 300 - 900 °C

1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

2.1 300 - 900 °C

3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

4.1 300 - 900 °C

Referenz

Synthesis and pyrolysis of two novel pyrrole ester flavor precursors

,

Journal of Heterocyclic Chemistry,

2022,

59(8),

1397-1406

6-Methylpicolinic acid Raw materials

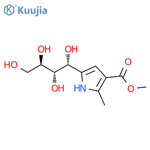

- 1H-Pyrrole-3-carboxylic acid, 2-methyl-5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-, methyl ester

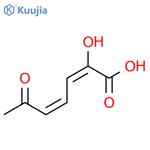

- 2,4-Heptadienoic acid, 2-hydroxy-6-oxo-, (E,Z)-

- methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate

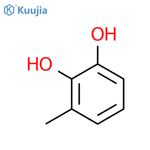

- 3-Methylcatechol

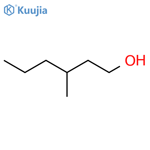

- 2-Methylbutanoic acid

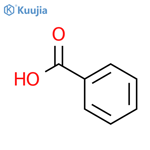

- Benzoic acid

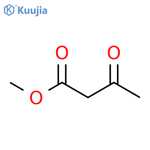

- methyl 3-oxobutanoate

- 2-(Bromomethyl)-6-methylpyridine

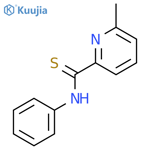

- 2-Pyridinecarbothioamide, 6-methyl-N-phenyl-

- Glucosamine hydrochloride

- Methyl 6-methylpyridine-2-carboxylate

- 2-cyano-6-methylpyridine

- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)]

6-Methylpicolinic acid Preparation Products

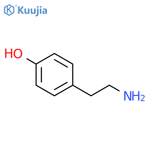

- p-Tyramine (51-67-2)

- 3-Methyl-1-hexanol (13231-81-7)

- 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, methyl ester (79491-14-8)

- Methyl 3-aminobenzoate (4518-10-9)

- 6-Methylpicolinic acid (934-60-1)

- DL-2-Methylbutyric Acid Methyl Ester (868-57-5)

- o-Nicotine (23950-04-1)

- 2-Methylbutanoic acid (116-53-0)

- 3-Amino-2-methyl-benzyl Alcohol (83647-42-1)

- (3-Amino-4-methylphenyl)methanol (81863-45-8)

- Methyl 4-(methylamino)benzoate (18358-63-9)

- 2,5-dimethyl-1-propyl-1H-pyrrole (20282-39-7)

6-Methylpicolinic acid Verwandte Literatur

-

Marzieh Sohrabi,Mohammad Reza Binaeizadeh,Aida Iraji,Bagher Larijani,Mina Saeedi,Mohammad Mahdavi RSC Adv. 2022 12 12011

-

János P. Mészáros,Orsolya D?m?t?r,Carmen M. Hackl,Alexander Roller,Bernhard K. Keppler,Wolfgang Kandioller,éva A. Enyedy New J. Chem. 2018 42 11174

-

Badr El Aroussi,Josef Hamacek New J. Chem. 2017 41 4390

-

4. Reactions of formylchromone derivatives. Part 5. Transformations of 3-formylchromones into pyrroles and pyridinesPaul D. Clarke,Alan O. Fitton,Mario Kosmirak,Hans Suschitzky,John L. Suschitzky J. Chem. Soc. Perkin Trans. 1 1985 1747

-

Cristóbal Melero,Oleg N. Shishilov,Eleuterio álvarez,Pilar Palma,Juan Cámpora Dalton Trans. 2012 41 14087

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Heterocyclische Verbindungen

- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclen Pyridine und Derivate Pyridincarbonsäuren

- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclen Pyridine und Derivate Pyridincarbonsäuren und Derivate Pyridincarbonsäuren

934-60-1 (6-Methylpicolinic acid) Verwandte Produkte

- 207399-25-5(Isoquinoline-3-carboxylic Acid Hydrate)

- 499-83-2(Pyridine-2,6-dicarboxylic acid)

- 203626-75-9(Isoquinoline-3-carboxylic Acid Hydrate)

- 18088-10-3(4,6-dimethylpyridine-2-carboxylic acid)

- 634-97-9(1H-pyrrole-2-carboxylic acid)

- 486-73-7(Isoquinoline-1-carboxylic acid)

- 4434-13-3(5-methylpyridine-2-carboxylic acid)

- 98-98-6(Picolinic acid)

- 6624-49-3(Isoquinoline-3-carboxylic Acid)

- 4021-08-3(4-Methylpyridine-2-carboxylic Acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:934-60-1)6-Methylpicolinic acid

Reinheit:99%

Menge:500g

Preis ($):459.0